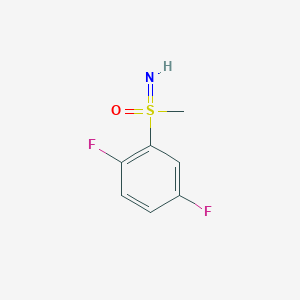

1,4-difluoro-2-(S-methylsulfonimidoyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,4-Difluoro-2-(S-methylsulfonimidoyl)benzene” is a chemical compound with the molecular formula C7H7F2NOS and a molecular weight of 191.20 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms at the 1 and 4 positions and a S-methylsulfonimidoyl group at the 2 position .Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “this compound” are not specified in the available resources .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Research has demonstrated the utility of fluorinated benzene derivatives in synthesizing heterocyclic compounds. For instance, one study outlines the synthesis of sulfur-containing heterocycles, such as 5,6-dihydro-2H-thiins and 2,3-dihydro-1,4-oxathiins, using polyfluoroalkyl substituted derivatives. This showcases the role of fluorinated compounds in accessing a diverse set of chemical structures for potential applications in pharmaceuticals and materials science (Yemets, Bandera, Timoshenko, & Shermolvich, 2002).

Proton Exchange Membranes

Another significant application is in the development of proton exchange membranes for fuel cells. Fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures have been synthesized to improve conductivity and stability, presenting an advancement in materials for energy conversion technologies (Kim, Park, & Lee, 2020).

Separation Processes

Fluorinated compounds have also found applications in separation technologies. For example, the use of ionic liquids for the selective removal of benzene from mixtures with alkanes highlights the potential of fluorinated compounds in enhancing the efficiency of liquid-liquid extraction processes for the purification of industrial chemicals (Arce, Earle, Rodríguez, & Seddon, 2007).

Environmental Remediation

In environmental science, fluorinated compounds contribute to the development of remediation techniques. For instance, heat-activated persulfate oxidation has been employed for the degradation of perfluorinated compounds in groundwater, showcasing the role of fluorinated derivatives in environmental cleanup efforts (Park, Lee, Medina, Zull, & Waisner, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

(2,5-difluorophenyl)-imino-methyl-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NOS/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVMYQKRTYFNSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)

![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)

![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)

![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)

![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)

![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)